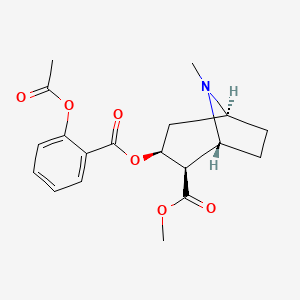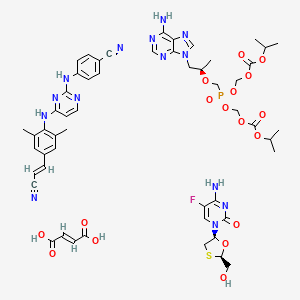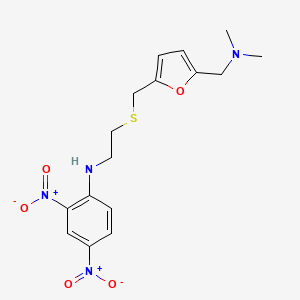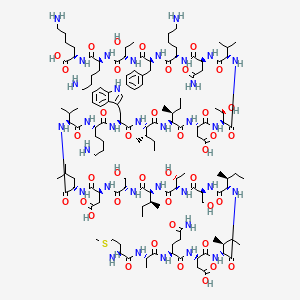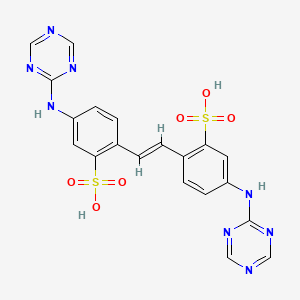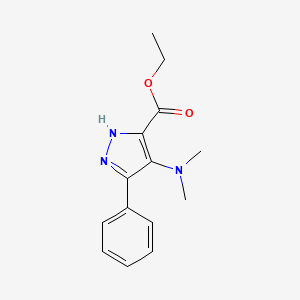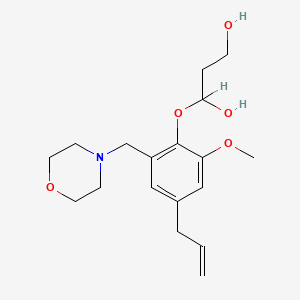
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol is a complex organic compound that features a unique combination of functional groups, including an allyl group, a methoxy group, a morpholinomethyl group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. One common approach is to start with eugenol (4-allyl-2-methoxyphenol), which undergoes a series of reactions to introduce the morpholinomethyl group and the propanediol moiety.
Nitration and Reduction: Eugenol can be nitrated using nitric acid to form 4-allyl-2-methoxy-6-nitrophenol, which is then reduced to 4-allyl-2-methoxy-6-aminophenol.
Morpholinomethylation: The aminophenol derivative is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group.
Propanediol Introduction: Finally, the phenoxy group is reacted with 1,3-propanediol under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Tin and hydrochloric acid (Sn/HCl) are commonly used for reducing nitro groups to amines.
Substitution: Strong nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of nitro groups yields amines.
科学的研究の応用
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: Used in the production of biobased polymers and materials.
作用機序
The mechanism of action of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholinomethyl group can enhance its binding affinity to certain targets, while the allyl and methoxy groups can influence its reactivity and stability.
類似化合物との比較
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): A precursor in the synthesis of the target compound.
4-Allyl-2-methoxy-6-aminophenol: An intermediate in the synthesis.
3-(4-Allyl-2-methoxy-6-(piperidinomethyl)phenoxy)-1,2-propanediol: A structurally similar compound with a piperidinomethyl group instead of a morpholinomethyl group.
Uniqueness
The uniqueness of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol lies in its combination of functional groups, which confer distinct chemical and biological properties. The morpholinomethyl group, in particular, can enhance its solubility and binding affinity, making it a valuable compound for various applications.
特性
CAS番号 |
102612-77-1 |
|---|---|
分子式 |
C18H27NO5 |
分子量 |
337.4 g/mol |
IUPAC名 |
1-[2-methoxy-6-(morpholin-4-ylmethyl)-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C18H27NO5/c1-3-4-14-11-15(13-19-6-9-23-10-7-19)18(16(12-14)22-2)24-17(21)5-8-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
InChIキー |
YSPHNNGPUITKLP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCOCC2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)

